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(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid, also known by its synonym (R)-3-Amino-3-(2-
methylphenyl)propionic acid, is a chiral building block with potential applications in
pharmaceutical research and development.[1] Its structure, featuring a B-amino acid backbone
with an ortho-tolyl substituent, makes it a valuable component in the synthesis of complex
biologically active molecules. The specific stereochemistry and the position of the methyl group
on the phenyl ring are expected to influence its biological activity and pharmacokinetic
properties. This guide provides a comprehensive overview of its known physical and chemical
properties, with comparisons to its isomers where data for the target compound is unavailable.
It also outlines general experimental protocols and relevant biological pathways.

Chemical Structure and Identification
o |[UPAC Name: (3R)-3-Amino-3-(2-methylphenyl)propanoic acid

e Synonyms: (R)-3-Amino-3-(o-tolyl)propanoic acid, D-3-Phe(2-Me)-OH, (R)-2-Methyl-3-
phenylalanine, H-D-B-Phe(2-Me)-OH[1][2]
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e CAS Number: 752198-38-2[1][2][3][4]
e Molecular Formula: C10H13NO2[1][2][4]
e Molecular Weight: 179.22 g/mol [1][2][4]

Physical and Chemical Properties

Quantitative experimental data for (R)-3-Amino-3-(o-tolyl)propanoic acid is scarce in publicly
available literature. The table below summarizes the available information for the target
compound and provides data for its meta- and para-isomers for comparative purposes.

(R)-3-Amino-3-(o- (R)-3-Amino-3-(m- .
. . 3-Amino-3-(p-
Property tolyl)propanoic tolyl)propanoic L .
: : tolyl)propionic acid
acid acid
) Colorless or pale
Appearance White powder[1][2]
yellow crystals[5]
_ _ _ ~150-153 °C; 219 °C
Melting Point Not available 219.0-219.2 °C
(dec.)[5]
- , _ _ 311.75 °C (rough
Boiling Point Not available 322.3 °C (Predicted) )
estimate)[5]
- ) Soluble in water,
Solubility Not available
ethanol, and DMSOI5]
] 3.71+0.10 3.71£0.10
pKa Not available ) )
(Predicted) (Predicted)[5]

[a]D25 = +15 + 2°

Optical Rotation (C=1in 0.5N NaOH)
[1](2]
Purity = 98%[1][2]

Note: The data for the m-tolyl and p-tolyl isomers are provided for reference and are not
representative of the o-tolyl isomer.
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Spectroscopic Data

Specific spectroscopic data (*H NMR, 13C NMR, IR, Mass Spectrometry) for (R)-3-Amino-3-(o-
tolyl)propanoic acid are not readily available in the reviewed literature. For researchers
synthesizing this compound, the following general characteristics in the spectra would be
expected:

e 1H NMR: Signals corresponding to the aromatic protons of the o-tolyl group, the methyl
protons, the methine proton at the chiral center (C3), and the methylene protons (C2). The
chemical shifts and coupling constants would be indicative of the ortho substitution pattern.

e 13C NMR: Resonances for the ten carbon atoms, including the carboxyl carbon, the aromatic
carbons (with distinct shifts due to the substituents), the chiral methine carbon, the
methylene carbon, and the methyl carbon.

¢ IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad),
the N-H stretch of the amine, the C=0 stretch of the carboxylic acid, and aromatic C-H and
C=C stretches.

e Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 179.22, with
fragmentation patterns corresponding to the loss of the carboxyl group, the amino group, and
cleavage of the propane chain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of (R)-3-
Amino-3-(o-tolyl)propanoic acid are not published in peer-reviewed journals. However,
general methods for the synthesis of related 3-amino acids can be adapted.

General Synthesis Workflow

A plausible synthetic approach could involve an asymmetric Mannich-type reaction or the
resolution of a racemic mixture. The following diagram illustrates a generalized workflow for the
synthesis and purification of a chiral f-amino acid.
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Caption: A generalized workflow for the asymmetric synthesis of a chiral f-amino acid.

Methodological Details for Key Steps:

Asymmetric Synthesis: A common method is the addition of an enolate to a chiral N-
sulfinylimine derived from o-tolualdehyde. The choice of chiral auxiliary is critical for
achieving high diastereoselectivity.

Purification: Initial purification is typically performed by flash column chromatography on
silica gel. Subsequent recrystallization from a suitable solvent system can be employed to
obtain the final product with high purity.
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o Chiral Resolution (Alternative to Asymmetric Synthesis): A racemic mixture of 3-amino-3-(o-
tolyl)propanoic acid can be synthesized and then resolved using a chiral resolving agent,
such as a chiral acid or base, to form diastereomeric salts that can be separated by
fractional crystallization.

e Analytical Characterization:

o Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably on a
chiral column to determine enantiomeric excess.

o Structural Verification: *H NMR, 3C NMR, and Mass Spectrometry.

o Stereochemistry Confirmation: Measurement of optical rotation and comparison with
literature values if available, or by advanced NMR techniques with chiral solvating agents.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for
(R)-3-Amino-3-(o-tolyl)propanoic acid, its structural similarity to other 3-amino acids
suggests potential roles in modulating various biological processes. 3-amino acids are known
to be incorporated into peptides to increase their stability against enzymatic degradation and to
induce specific secondary structures.

Amino acids, in general, are key regulators of cellular signaling, particularly through the mTOR
(mammalian target of rapamycin) pathway, which is a central controller of cell growth,
proliferation, and metabolism.

The following diagram illustrates a simplified overview of the mTOR signaling pathway, which is
often influenced by amino acid availability.
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Caption: The role of amino acids in activating the mTORC1 signaling pathway.

As a research chemical, (R)-3-Amino-3-(o-tolyl)propanoic acid could be investigated for its
potential to:

o Act as a GABA receptor agonist or antagonist.
e Serve as a precursor for the synthesis of novel peptides with enhanced stability.

» Be alead compound for the development of small molecule therapeutics.

Conclusion
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(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral f-amino acid with potential for use in
various areas of chemical and pharmaceutical research. However, there is a significant lack of
publicly available experimental data on its specific physical, chemical, and biological properties.
This guide has summarized the known information and provided a framework of general
methodologies and potential biological relevance based on related compounds. Further
experimental investigation is required to fully characterize this compound and explore its
potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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